molecular formula C11H9NS B8407781 1-Phenylpyridine-2(1H)-thione

1-Phenylpyridine-2(1H)-thione

Cat. No.: B8407781
M. Wt: 187.26 g/mol
InChI Key: IZGUADIDLWDNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylpyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine core substituted with a phenyl group at the 1-position and a thione (-S) functional group at the 2-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H9NS

Molecular Weight

187.26 g/mol

IUPAC Name

1-phenylpyridine-2-thione

InChI

InChI=1S/C11H9NS/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-9H

InChI Key

IZGUADIDLWDNIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=CC2=S

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds :

4-Phenylpyrimidine-2(1H)-thione (CAS 60414-59-7) Structural Differences: Replaces the pyridine core with a pyrimidine ring, introducing an additional nitrogen atom at the 3-position.

Substituted Hydroxyphenyl Pyrimidine-2(1H)-thiones

  • Functionalization : Derivatives with hydroxylphenyl groups (e.g., 6-(substituted aldehyde)-4-phenylpyrimidine-2(1H)-thione) exhibit antioxidant properties via AAU and AAI assays. The pyrimidine-thione core stabilizes radical species through electron delocalization .

Pyrazine-2(1H)-thione

Key Compound : Pyrazine-2(1H)-thione (C4H4N2S)

  • Structural Differences : Contains two nitrogen atoms in the aromatic ring (positions 1 and 4), reducing basicity compared to pyridine.
  • Crystallography: Monoclinic space group P21/m with N–H···N and C–H···S hydrogen bonds stabilizing the lattice.
  • Biological Activity : Exhibits anticancer, antimicrobial, and anti-inflammatory properties, attributed to the thione group and aromatic π-system .

Thiazolo[5,4-c]pyridine-2(1H)-thione

Key Compound : Thiazolo[5,4-c]pyridine-2(1H)-thione (CAS 116990-44-4)

  • Structural Differences : Fused thiazole and pyridine rings, introducing a sulfur atom in the thiazole moiety.
  • Applications : The fused system enhances electron delocalization and corrosion inhibition efficiency in industrial applications, as seen in pyrimidine-2(1H)-thione derivatives .

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Key Metrics (IC50/SI) References
1-Phenylpyridine-2(1H)-thione Pyridine-2-thione Phenyl at C1 Structural scaffold N/A
3,4-Dihydropyridine-2(1H)-thione Dihydropyridine Thiophene at C5 Antiproliferative IC50 = 1.71 µM, SI = 21.09
4-Phenylpyrimidine-2(1H)-thione Pyrimidine-2-thione Phenyl at C4 Antimicrobial, Cytotoxic N/A (Under investigation)
Pyrazine-2(1H)-thione Pyrazine-2-thione None Anticancer, Anti-inflammatory N/A (Broad activity)
Thiazolo[5,4-c]pyridine-2-thione Fused thiazole-pyridine None Corrosion inhibition DFT/MD studies confirm efficacy

Key Research Findings and Trends

Ring Saturation and Activity : Saturation of the pyridine ring (e.g., dihydropyridine derivatives) enhances anticancer selectivity, likely due to conformational flexibility and reduced metabolic degradation .

Electron-Donating Groups : Thiophene and phenyl substituents improve π-π interactions with biological targets, as seen in S22 and 4-phenylpyrimidine derivatives .

Corrosion Inhibition : Heterocyclic thiones with conjugated systems (e.g., pyrimidine-2-thiones) demonstrate industrial utility via adsorption on metal surfaces, driven by sulfur and nitrogen lone pairs .

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